1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride
Overview
Description
1-Azabicyclo[331]nonane-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the azabicyclo[3.3.1]nonane framework . Another method involves the use of multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to construct complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: Lacks the nitrogen atom, making it less versatile in certain reactions.
1-Azabicyclo[2.2.2]octane: Smaller ring system, different reactivity and applications.
1-Azabicyclo[4.4.0]decane: Larger ring system, different steric and electronic properties.
Uniqueness: 1-Azabicyclo[331]nonane-5-carboxylic acid hydrochloride is unique due to its specific ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonane-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-5-10(7-9)6-2-4-9;/h1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWUYYSYPJBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C1)C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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